3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole
Description
Properties
Molecular Formula |
C6H5BrN2S |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
3-(bromomethyl)imidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H5BrN2S/c7-1-5-3-10-6-2-8-4-9(5)6/h2-4H,1H2 |
InChI Key |
MIVJVEFPSMASCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)CBr |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazo[4,3-b]thiazole Core
The fused heterocycle is generally formed by cyclization reactions involving thioamide or thiosemicarbazide derivatives and α-haloketones or related precursors. A common approach involves:
- Reaction of thioamide derivatives with α-bromoketones (e.g., phenacyl bromide) under reflux in ethanol or other suitable solvents,
- Nucleophilic attack by sulfur or nitrogen atoms leading to isothiourea intermediates,
- Intramolecular cyclocondensation and elimination of small molecules (e.g., water) to afford the thiazole ring fused to an imidazole moiety.
This process is consistent with the classical Hantzsch thiazole synthesis mechanism adapted for fused heterocycles.
Selective Bromination of the Methyl Group
Once the imidazo[4,3-b]thiazole core with a methyl substituent is obtained, selective bromination at the methyl position is performed. The most common method involves:
- Free-radical bromination using N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide or light,
- Reaction conditions typically include refluxing in an inert solvent like carbon tetrachloride or chloroform,
- This yields the bromomethyl derivative at the 3-position of the imidazo[4,3-b]thiazole ring.
This approach has been demonstrated as an efficient way to generate a versatile bromomethyl building block for further functionalization.
Detailed Preparation Methods and Experimental Findings
Synthesis via Free-Radical Bromination of Methylated Imidazo[2,1-b]thiazole
Šačkus et al. (2014) developed a method for the preparation of heterocyclic analogs based on the imidazo[2,1-b]thiazole ring system, which is closely related to the 3-(bromomethyl)imidazo[4,3-b]thiazole scaffold. Their procedure involved:
- Starting from ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate,
- Bromination with N-bromosuccinimide (NBS) under free-radical conditions to afford ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate,
- The bromomethyl group is introduced selectively at the methyl substituent adjacent to the heterocyclic nitrogen.
This brominated compound serves as a versatile intermediate for coupling reactions and further derivatization.
Cyclization Using α-Bromoketones and Thioamide Derivatives
Multiple studies report the use of α-bromoketones such as phenacyl bromide reacting with thioamide or thiosemicarbazide derivatives to form fused thiazole-imidazole rings:
- The reaction is typically carried out in ethanol under reflux for 1–2 hours,
- The nucleophilic sulfur attacks the α-bromoketone, forming an isothiourea intermediate,
- Intramolecular cyclization and elimination of water yield the fused imidazo-thiazole ring,
- Subsequent bromination of methyl substituents can be done if necessary.
This method yields high purity products with good to excellent yields (typically 70–90%), confirmed by spectral methods including single-crystal X-ray diffraction, NMR, and IR spectroscopy.
Comparative Table of Preparation Conditions
Mechanistic Insights
- The cyclization step follows the Hantzsch thiazole synthesis pathway, where nucleophilic attack by sulfur on the α-bromo carbonyl forms an isothiourea intermediate.
- Intramolecular cyclization involves condensation between amine and carbonyl groups, eliminating water and forming the fused ring.
- Bromination with NBS proceeds via a radical chain mechanism, abstracting a hydrogen from the methyl group adjacent to the heterocycle, followed by bromine radical recombination.
Summary of Spectroscopic and Structural Characterization
- NMR Spectroscopy: The bromomethyl proton typically appears downfield due to the electron-withdrawing bromine; imidazole protons show characteristic singlets around δ 8.2–8.8 ppm.
- IR Spectroscopy: Disappearance of carbonyl bands upon cyclization; presence of C–Br stretch after bromination.
- X-ray Crystallography: Confirms the fused ring system and position of bromomethyl substituent, as shown in several studies.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group in imidazo[4,3-b] thiazole derivatives undergoes nucleophilic substitution with amines, thiols, and oxygen-based nucleophiles. For example:
-
Reaction with amines : Ethyl 6-bromomethylimidazo[2,1-b] thiazole-5-carboxylate (structurally analogous) reacts with Schöllkopf’s chiral auxiliary [(S)-2-methoxy-2-(4-methylphenyl)-3,4-dimethyl-5-oxoimidazolidin-1-yl]acetic acid to form enantiomerically pure α-aminoadipic acid derivatives after hydrolysis .
-
Reaction with hydrazines : Bromomethyl-substituted thiazoles react with hydrazonyl chlorides to yield 1,3-thiazole derivatives via cyclization .
Table 1: Key Nucleophilic Substitutions
| Nucleophile | Product | Conditions | Reference |
|---|---|---|---|
| Chiral auxiliaries | α-Amino acid analogs | Dioxane, triethylamine | |
| Hydrazonyl chlorides | 1,3-Thiazole derivatives | Dry diethyl ether, reflux |
Coupling Reactions
The bromomethyl group participates in cross-coupling reactions to form carbon-carbon bonds:
-
Pd-catalyzed couplings : While not explicitly documented for this compound, analogous imidazo[2,1-b]thiazoles undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic substituents .
-
Radical-mediated alkylation : Free-radical bromination using N-bromosuccinimide (NBS) generates bromomethyl intermediates, which are further functionalized via alkylation .
Cyclization and Heterocycle Formation
The bromomethyl group facilitates intramolecular cyclization to form fused heterocycles:
-
Formation of iminothiadiazoles : Reaction with 2-aminothiazole derivatives yields fused imidazo[2,1-b]thiazole systems via dehydrative cyclization .
-
Thiazolo[3,2-a]benzimidazoles : Bromomethyl intermediates react with benzimidazoles under basic conditions to form tricyclic structures .
Table 2: Cyclization Pathways
Structural and Spectroscopic Characterization
Critical data for verifying reaction outcomes:
-
¹H-NMR : A singlet at δ = 8.20–8.76 ppm confirms the presence of imidazole protons adjacent to sp³-hybridized nitrogen .
-
Mass spectrometry : Fragmentation patterns (e.g., loss of HBr or H₂O) validate cyclization mechanisms .
Synthetic Limitations and Challenges
Scientific Research Applications
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of imidazo-thiazole derivatives, which are studied for their diverse applications. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituent | Reactivity Profile | Primary Applications |
|---|---|---|---|---|
| 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole | Imidazo[4,3-b]thiazole | Bromomethyl (C-3) | High SN2 reactivity | Drug intermediates, kinase inhibitors |
| 2-Chloroimidazo[1,2-b]thiazole | Imidazo[1,2-b]thiazole | Chloro (C-2) | Electrophilic aromatic substitution | Antimicrobial agents |
| 5-Nitroimidazo[2,1-b]thiazole | Imidazo[2,1-b]thiazole | Nitro (C-5) | Reduction to amines | Antiparasitic drugs |
| Imidazo[4,5-b]thiazole-2-carboxylic acid | Imidazo[4,5-b]thiazole | Carboxylic acid (C-2) | Acid-base reactions, coupling | Metal-organic frameworks (MOFs) |
Key Findings from Comparative Studies
Reactivity: The bromomethyl group in this compound exhibits superior leaving-group ability compared to chloro or nitro substituents in analogous compounds, enabling efficient alkylation or cross-coupling reactions .
Biological Activity: Imidazo-thiazoles with electron-withdrawing groups (e.g., nitro, bromo) show enhanced binding to kinase ATP pockets. The bromomethyl derivative’s bulkier substituent may improve selectivity in kinase inhibition compared to smaller chloro analogs . Antimicrobial activity is more pronounced in 2-Chloroimidazo[1,2-b]thiazole due to its ability to disrupt bacterial membrane integrity, a property less explored in bromomethyl derivatives .
Synthetic Utility :
- The bromomethyl group facilitates one-step conjugation with nucleophiles (e.g., amines, thiols), streamlining the synthesis of prodrugs or fluorescent probes. This contrasts with carboxylic acid derivatives, which require activation for coupling .
Research Challenges and Opportunities
While this compound offers distinct advantages in synthetic flexibility, its instability under basic conditions and tendency for ring-opening side reactions remain limitations. Recent studies propose stabilizing the core via electron-donating substituents or protective group strategies .
Biological Activity
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused imidazo-thiazole ring system with a bromomethyl substituent, which is crucial for its biological interactions. The structural formula can be represented as follows:
Research indicates that this compound exhibits multiple mechanisms of action, primarily through:
- Inhibition of Kinases : Similar compounds in the imidazo-thiazole family have been shown to inhibit focal adhesion kinase (FAK), a target in cancer therapy. Inhibition of FAK leads to reduced cell migration and invasion in cancer cells .
- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Aspergillus niger .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the following factors:
- Substituents on the Thiazole Ring : Electron-withdrawing groups enhance activity against certain pathogens by increasing lipophilicity and binding affinity .
- Positioning of Bromomethyl Group : The presence of the bromomethyl group at the 3-position is essential for maintaining biological activity, particularly in inhibiting kinase pathways .
Anticancer Properties
Several studies have highlighted the potential anticancer activities of imidazo-thiazole derivatives:
- Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against human breast cancer cells (MCF-7) and leukemia cells with promising results .
- Mechanism of Action : The cytotoxic effects are often attributed to apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antifungal Activity : Research indicates that derivatives exhibit antifungal activity comparable to standard treatments against A. niger and C. albicans, with minimum inhibitory concentration (MIC) values indicating effectiveness .
- Antibacterial Activity : Similar thiazole compounds have demonstrated moderate antibacterial activity against Gram-positive bacteria .
Case Studies
- Anticancer Evaluation : A study evaluating imidazo-thiazole derivatives found that certain modifications led to enhanced cytotoxicity in MCF-7 cells, suggesting potential for further development as anticancer agents .
- Antimicrobial Testing : In a comparative study of thiazole derivatives, this compound was part of a series tested against S. aureus, showing significant inhibition zones compared to control groups .
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole, and what intermediates are involved?
The synthesis typically involves halogenation of imidazo-thiazole precursors using bromomethylating agents. For example, reactions with α-halogenoketones (e.g., bromoacetyl derivatives) under controlled conditions can introduce the bromomethyl group. A hydrobromide salt form of the compound (CAS EN300-1667082) has been reported, suggesting the use of HBr in the final purification step . Multi-component reactions under catalyst-free conditions, analogous to methods used for benzo[d]imidazo[2,1-b]thiazoles, may also be applicable, with aryl glyoxals and 2-aminobenzothiazoles as key intermediates .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions and bromomethyl integration.
- IR Spectroscopy : For identifying functional groups (e.g., C-Br stretching at ~600 cm⁻¹).
- Elemental Analysis : To confirm purity and stoichiometry.
- X-ray Crystallography : Used for structurally related compounds (e.g., benzisoxazole-linked imidazothiadiazoles) to resolve bond lengths and dihedral angles .
Q. What biological activities are associated with imidazo-thiazole derivatives, and how does the bromomethyl group modulate these effects?
Imidazo-thiazoles exhibit antimicrobial, antitubercular, and kinase-inhibitory properties. The bromomethyl group enhances electrophilicity, enabling nucleophilic substitutions to generate bioactive analogs. For example, derivatives inhibit Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ values in µM range) and 5-lipoxygenase (89% inhibition reported for similar scaffolds) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromomethylation of imidazo[4,3-b][1,3]thiazole derivatives be addressed?
Regioselectivity is influenced by reaction conditions:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions.
- Catalysts : Catalyst-free protocols reduce side reactions, as shown in three-component syntheses of benzo[d]imidazo[2,1-b]thiazoles .
- Temperature Control : Lower temperatures (0–5°C) minimize undesired bromination at competing sites .
Q. What computational approaches are used to predict the reactivity of this compound in nucleophilic substitutions?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, studies on imidazo-thiazole antimicrobials used DFT to correlate electronic structure with activity .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinase active sites), guiding derivative design .
Q. How does the bromomethyl group impact the compound’s stability under varying storage conditions?
The bromomethyl group confers sensitivity to moisture and light. Stability is enhanced by:
Q. How can contradictory synthetic yields for this compound be resolved in literature reports?
Discrepancies often arise from:
- Reagent Purity : Impurities in bromomethylating agents reduce yields.
- Optimization Studies : Systematic parameter variation (e.g., molar ratios, solvent selection) is critical. Catalyst-free protocols for related scaffolds achieved >80% yields after optimization .
- Reproducibility : Detailed reporting of reaction conditions (e.g., solvent, temperature gradients) is essential .
Methodological Challenges
Q. What strategies are employed to synthesize imidazo-thiazole hybrids with dual pharmacological moieties?
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links imidazo-thiazoles to triazole or thiadiazole units, as seen in phenoxymethylbenzoimidazole-triazole hybrids .
- One-Pot Reactions : Reduce purification steps; e.g., ionic liquid-mediated syntheses of imidazo[2,1-b][1,3,4]thiadiazoles .
Q. How are crystallographic data utilized to validate the structure of bromomethyl-substituted imidazo-thiazoles?
X-ray diffraction resolves:
- Bond Lengths : S1–C9 (1.734 Å) vs. S1–C10 (1.757 Å) in imidazothiadiazoles, indicating resonance effects .
- Intermolecular Interactions : π-π stacking (centroid distances ~3.5 Å) and hydrogen-bonding networks stabilize crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
